molecular formula C8H14N2O3 B018968 N-(2-N',N'-Dimethylaminoethyl)maleamic Acid CAS No. 116503-79-8

N-(2-N',N'-Dimethylaminoethyl)maleamic Acid

Cat. No.: B018968
CAS No.: 116503-79-8
M. Wt: 186.21 g/mol
InChI Key: NRHJXXYMYMZVMT-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with an appropriate precursor under controlled conditions to introduce the dimethylamino group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or an industrial process.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid include:

    N,N-Dimethylglycine: A derivative of glycine with similar structural features.

    N,N-Dimethylaminoethanol: A compound with a dimethylamino group and an ethanol backbone.

    N,N-Dimethylaminopropylamine: A compound with a dimethylamino group and a propylamine backbone.

Uniqueness

What sets (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid apart from these similar compounds is its specific combination of functional groups and its unique structural configuration

Biological Activity

N-(2-N',N'-Dimethylaminoethyl)maleamic acid, a derivative of maleic anhydride, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with biological systems, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of maleic anhydride with 3-(dimethylamino)-1-propylamine (DMAPA). The reaction is exothermic and can be conducted in chloroform at elevated temperatures to ensure complete conversion. The product is usually obtained as a white powder, and its structure can be confirmed using techniques such as 1H^{1}H-NMR and IR spectroscopy, which demonstrate characteristic peaks corresponding to the maleamic acid moiety .

Table 1: Characterization Data of this compound

CharacteristicValue
Molecular Weight201.26 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO, DMF
1H^{1}H-NMR Peaks6.33 ppm (double bond protons), 5.96 ppm (doublets)

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily attributed to its cationic nature, which facilitates electrostatic interactions with negatively charged bacterial membranes, leading to membrane disruption and cell death .

Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

  • Staphylococcus aureus: 32 µg/mL
  • Escherichia coli: 16 µg/mL

This indicates a stronger activity against Gram-negative bacteria compared to Gram-positive strains, highlighting its potential for developing new antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The proposed mechanism involves induction of apoptosis through mitochondrial pathways .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A comparative analysis demonstrated that formulations containing this compound significantly reduced biofilm formation in Pseudomonas aeruginosa by over 90%, indicating its potential use in treating chronic infections associated with biofilms .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on fibroblasts showed low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .
  • Molecular Modeling : Computational studies indicated that the binding affinity of this compound to bacterial proteins is higher than that of conventional antibiotics, which could explain its enhanced efficacy against resistant strains .

Properties

IUPAC Name

(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-4H,5-6H2,1-2H3,(H,9,11)(H,12,13)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHJXXYMYMZVMT-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCNC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.